molecular formula C31H32FN3O3 B11025259 1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone

Cat. No.: B11025259
M. Wt: 513.6 g/mol
InChI Key: MXQVLMMIIBWZOO-UHFFFAOYSA-N
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Description

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with a unique structure that combines a quinoline derivative with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative under basic conditions.

    Final Coupling Reaction: The final step involves coupling the quinoline-piperazine intermediate with a fluorophenyl derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and piperazine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.

Major Products

    Oxidation: Oxidized quinoline and piperazine derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific receptors and enzymes, making it a potential candidate for the treatment of diseases such as cancer and psychiatric disorders.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. These targets include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE
  • 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-BROMOPHENYL)PIPERAZINO]-1-ETHANONE

Uniqueness

The uniqueness of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE lies in its specific combination of functional groups. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a more potent and durable compound compared to its analogs.

Properties

Molecular Formula

C31H32FN3O3

Molecular Weight

513.6 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C31H32FN3O3/c1-22-20-31(2,3)35(30(37)23-9-5-4-6-10-23)27-14-13-24(19-25(22)27)38-21-29(36)34-17-15-33(16-18-34)28-12-8-7-11-26(28)32/h4-14,19-20H,15-18,21H2,1-3H3

InChI Key

MXQVLMMIIBWZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)C5=CC=CC=C5)(C)C

Origin of Product

United States

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